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molecular formula C11H20FNO2 B8292063 Tert-butyl 2-fluoro-2-methylcyclopentylcarbamate

Tert-butyl 2-fluoro-2-methylcyclopentylcarbamate

Cat. No. B8292063
M. Wt: 217.28 g/mol
InChI Key: IIAHGGAEKSJQSU-UHFFFAOYSA-N
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Patent
US08921368B2

Procedure details

(Diethylamino)sulphur trifluoride (2.75 mL, 20.84 mmol) was added to a solution of tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate (2.243 g, 10.42 mmol, from Step 3) in dichloromethane (40 mL) at −78° C. under nitrogen. After 4 h at −78° C., the mixture was quenched with saturated sodium bicarbonate, allowed to warm to room temperature, and extracted with dichloromethane. The dichloromethane phase was concentrated and purified by silica gel chromatography, eluting with 0 to 50% ethyl acetate in hexanes, to give tert-butyl 2-fluoro-2-methylcyclopentylcarbamate as brown oil (1.095 g, 48% yield). 1H NMR analysis indicated approximately 3.5:1 mixture of two diastereomers.
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
2.243 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(S(F)(F)[F:7])CC)C.O[C:11]1([CH3:24])[CH2:15][CH2:14][CH2:13][CH:12]1[NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20]>ClCCl>[F:7][C:11]1([CH3:24])[CH2:15][CH2:14][CH2:13][CH:12]1[NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
2.75 mL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
2.243 g
Type
reactant
Smiles
OC1(C(CCC1)NC(OC(C)(C)C)=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The dichloromethane phase was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0 to 50% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1(C(CCC1)NC(OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.095 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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